Curvularin

Übersicht

Beschreibung

Curvularin is a macrocyclic lactone with cytotoxic activity . It is produced by Penicillium and Curvularia . It inhibits cell division and the expression of human inducible nitric oxide synthase (iNOS), an enzyme critically involved in pro-inflammatory immune processes . Curvularin has demonstrated anti-inflammatory activity in chronic inflammatory disease models in mice .

Synthesis Analysis

The biosynthesis of 10,11-dehydrocurvularin, a variant of curvularin, involves a pair of iterative polyketide synthases . These synthases collaborate in the biosynthesis process . The biosynthesis was reconstituted in Saccharomyces cerevisiae by heterologous expression of the polyketide synthases .

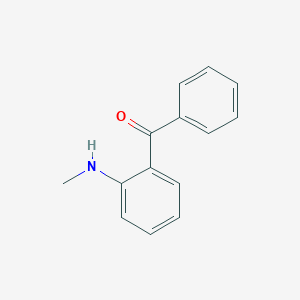

Molecular Structure Analysis

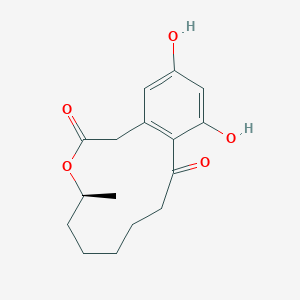

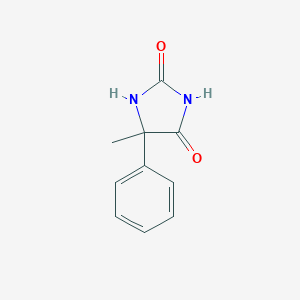

The structure of curvularin has been determined by X-ray crystallographic methods . The conformation of the macrocyclic lactone ring in the solid state and that deduced from nuclear magnetic resonance (NMR) studies in solution are similar .

Chemical Reactions Analysis

Chemical study on the extract of a marine-derived fungal strain Penicillium sp. SF-5859 yielded a new curvularin derivative, along with eight known curvularin-type polyketides . The structures of these metabolites were established by comprehensive spectroscopic analyses, including 1D and 2D NMR spectroscopy, and mass spectrometry (MS) .

Physical And Chemical Properties Analysis

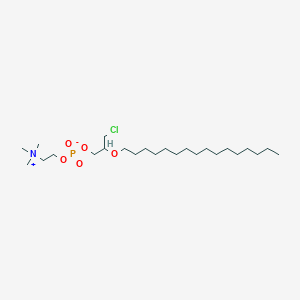

Curvularin is soluble in DMSO (1 mg/mL), chloroform (3 mg/mL), and dichloromethane (3 mg/mL), and insoluble in water . Its molecular formula is C16H20O5 and it has a molecular weight of 292.33 .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Curvularin-type metabolites, including Curvularin, have been found to have significant anti-inflammatory effects . These metabolites were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, and several of them were shown to strongly inhibit LPS-induced overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) . The most active compound, (10 E ,15 S )-10,11-dehydrocurvularin, attenuated the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages .

Anti-Cancer Properties

Curvularin and its derivatives have been found to possess anti-cancer properties . These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer treatment .

Anti-Microbial Activity

Curvularin has been found to exhibit anti-microbial activity . It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new anti-microbial drugs .

Anti-Oxidant Properties

Curvularin has been found to possess anti-oxidant properties . It has been shown to scavenge free radicals and reduce oxidative stress, which can help prevent various diseases related to oxidative damage .

Phytotoxicity

Curvularin has been found to exhibit phytotoxicity . This property makes it a potential candidate for the development of bioherbicides .

Production of Enzymes of Industrial Value

Some species of Curvularin also show beneficial implications like production of enzymes of industrial value .

Source of Nanoparticles

Curvularin has been found to be a source of nanoparticles . This property makes it a potential candidate for various applications in nanotechnology .

Drug Transport Properties

Curvularin has been found to have potential applications in drug transport . Its molecular polar surface area can be used to predict drug transport properties .

Wirkmechanismus

Target of Action

Curvularin, a fungal metabolite, has been found to interact with several biological targets. It has been reported to inhibit the synthesis of nitric oxide synthase (NOS), a key enzyme involved in the production of nitric oxide . In addition, curvularin has been shown to antagonize RhlR quorum sensing in Pseudomonas aeruginosa and inhibit the adhesion of Candida spp. to human adenocarcinoma cells .

Mode of Action

Curvularin interacts with its targets in a way that leads to significant changes in cellular processes. For instance, it inhibits the synthesis of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes . By antagonizing RhlR quorum sensing, curvularin disrupts the communication system that bacteria use to coordinate their behavior, including the production of virulence factors . Furthermore, by preventing the adhesion of Candida spp. to human adenocarcinoma cells, curvularin can potentially inhibit the invasion and damage caused by these fungi .

Biochemical Pathways

Curvularin affects several biochemical pathways. It is known to inhibit the synthesis of nitric oxide, which is a part of the nitric oxide signaling pathway . Additionally, by antagonizing RhlR quorum sensing, curvularin affects the quorum sensing pathway in Pseudomonas aeruginosa . The inhibition of Candida spp. adhesion to human adenocarcinoma cells suggests that curvularin may also affect pathways related to cell adhesion and invasion .

Pharmacokinetics

It is known that curvularin is a fungal metabolite produced by penicillium and curvularia . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of curvularin.

Result of Action

The action of curvularin leads to several molecular and cellular effects. It inhibits the synthesis of nitric oxide, disrupting the nitric oxide signaling pathway . It also disrupts bacterial communication by antagonizing RhlR quorum sensing, which can lead to a reduction in the production of virulence factors . Furthermore, curvularin inhibits the adhesion of Candida spp. to human adenocarcinoma cells, potentially preventing the invasion and damage caused by these fungi .

Action Environment

The action of curvularin can be influenced by environmental factors. For instance, curvularin is produced by fungi, and the production of this compound can be affected by the growth conditions of the fungi . Additionally, the effectiveness of curvularin in inhibiting bacterial communication and fungal adhesion may be influenced by the specific conditions of the microbial environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5S)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUIGYAPSXCJFC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017585 | |

| Record name | Curvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curvularin | |

CAS RN |

10140-70-2 | |

| Record name | (-)-Curvularin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10140-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curvularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010140702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10140-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURVULARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT39K5T3BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of curvularin?

A1: Curvularin exhibits its biological activity primarily by acting as a spindle poison, disrupting the assembly of microtubules, which are crucial components of the mitotic spindle during cell division. [] This disruption leads to cell cycle arrest, primarily in the metaphase stage. []

Q2: How does curvularin's interaction with microtubules differ from other spindle poisons?

A2: Unlike some spindle poisons that completely depolymerize microtubules, curvularin and its derivative 8-dehydrocurvularin have been observed to induce unique spindle morphologies in sea urchin embryos. Curvularin causes the formation of barrel-shaped spindles, while 8-dehydrocurvularin leads to miniature spindles. This suggests a more nuanced interaction with tubulin molecules, potentially affecting their dynamic equilibrium. []

Q3: What are the downstream effects of curvularin's interaction with its target?

A3: By disrupting microtubule assembly and arresting cell division, curvularin exhibits cytotoxic effects against various cancer cell lines. [, , , , , , ] Additionally, it demonstrates anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [, , ]

Q4: What is the molecular formula and weight of curvularin?

A4: Curvularin is represented by the molecular formula C16H20O5 and has a molecular weight of 292.33 g/mol. [, ]

Q5: What spectroscopic data is crucial for characterizing curvularin?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is essential for determining the structure of curvularin. [, , , , ] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the molecular formula. [, , , , ] Additionally, circular dichroism (CD) spectroscopy is employed to establish the absolute configuration of curvularin and its derivatives. [, , ] X-ray crystallography has been instrumental in elucidating the solid-state structures of curvularin and its derivatives, revealing key structural features like the macrocyclic lactone ring conformation. [, , ]

Q6: How do structural modifications of curvularin affect its biological activity?

A6: Research indicates that the macrocyclic lactone ring of curvularin is crucial for its biological activity. [, ] Opening this ring significantly reduces anti-inflammatory activity. [] Furthermore, the presence and stereochemistry of substituents on the macrocyclic ring, especially at the C-11 and C-15 positions, have been shown to impact cytotoxicity. [, , , , ] For example, the introduction of a sulfur atom at C-11 or a double bond at C-10 significantly enhances the cytotoxic activity of curvularin analogues. []

Q7: What is known about the stability of curvularin under various conditions?

A7: While specific studies on the stability of curvularin under different conditions are limited in the provided literature, it's known that the compound can undergo modifications like glucosidation and methylation through microbial transformation. [] These modifications highlight the potential for degradation or alteration of curvularin's structure under specific environmental conditions or enzymatic activity.

Q8: What in vitro models have been used to study the effects of curvularin?

A8: Various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BEL-7402 (liver cancer), K562 (leukemia), and others have been employed to assess the cytotoxic effects of curvularin and its derivatives. [, , , , ] Additionally, LPS-stimulated RAW264.7 macrophages are frequently used to evaluate the anti-inflammatory activity of curvularin analogues by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. [, ]

Q9: Are there any in vivo studies demonstrating curvularin's biological activity?

A9: Yes, curvularin has been shown to reduce the in vivo virulence of Pseudomonas aeruginosa in Caenorhabditis elegans, highlighting its potential as an antimicrobial agent. [] Furthermore, in a mouse model of collagen-induced arthritis (CIA), curvularin significantly reduced the expression of pro-inflammatory mediators, demonstrating its potential as a treatment for chronic inflammatory diseases. []

Q10: Has curvularin been evaluated in clinical trials?

A10: Based on the provided literature, there is no mention of curvularin being tested in clinical trials. Further research, particularly concerning safety and efficacy in human subjects, is needed to explore its therapeutic potential.

Q11: What are the environmental implications of curvularin?

A12: Curvularin and its derivative α,β-dehydrocurvularin exhibit phytotoxic effects. [, ] These compounds, produced by phytopathogenic fungi, can negatively impact plant growth and development, highlighting their ecological role and potential implications for agriculture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)